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Compound of Interest

Compound Name: [Bis(trifluoroacetoxy)iodo]benzene

Cat. No.: B057053

An In-depth Technical Guide to [Bis(trifluoroacetoxy)iodo]benzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hypervalent iodine(lll) reagent,
[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA or Phenyliodine
bis(trifluoroacetate). It covers its discovery and history, detailed experimental protocols for its
synthesis and a key reaction, a summary of its physical and chemical properties, and a
discussion of its wide-ranging applications in modern organic synthesis.

Discovery and History

[Bis(trifluoroacetoxy)iodo]benzene is a powerful oxidizing agent that belongs to the class of
hypervalent iodine compounds. These compounds are attractive in organic synthesis due to
their low toxicity, ready availability, and stability compared to many heavy metal-based
reagents. The electron-withdrawing trifluoroacetate groups in PIFA make it significantly more
reactive than its acetate analogue, (diacetoxyiodo)benzene (PIDA).

The first synthesis of [Bis(trifluoroacetoxy)iodo]benzene was reported in 1977.[1] Its utility
as a reagent, particularly for effecting the Hofmann rearrangement of amides to amines under
mild, acidic conditions, was significantly popularized through a detailed procedure published in
Organic Syntheses in 1988 by Almond, Stimmel, Thompson, and Loudon.[2] This publication
provided a reliable method for its preparation and demonstrated its practical application, paving
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the way for its widespread adoption in synthetic chemistry. Since then, PIFA has become an

indispensable tool for a variety of oxidative transformations.[1][3][4]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of

[Bis(trifluoroacetoxy)iodo]benzene is presented in the tables below for easy reference.

ble 1: Physical and Chemical :

Property Value Source(s)

Molecular Formula C10Hs5F6lOa4 [51[6]

Molecular Weight 430.04 g/mol [3][6]

CAS Number 2712-78-9 [5]
White to off-white crystalline

Appearance [51[7]
powder

Melting Point 121-125 °C (decomposes) [3B1[71[8]
Soluble in dichloromethane,

Solubility acetonitrile, THF; reacts with [7]
water and alcohols
Moisture and light-sensitive;

Stability should be stored in a dark, [3]

cool place

Table 2: Spectral Data

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://grokipedia.com/page/(Bis(trifluoroacetoxy)iodo)benzene
https://orgsyn.org/demo.aspx?prep=CV8P0126
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01964k
https://www.benchchem.com/product/b057053?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v89p0210
https://www.researchgate.net/publication/357794133_Direct_and_Convenient_Synthesis_of_Bistrifluoroacetoxyiodoarenes_from_Iodoarenes
https://orgsyn.org/demo.aspx?prep=CV8P0126
https://www.researchgate.net/publication/357794133_Direct_and_Convenient_Synthesis_of_Bistrifluoroacetoxyiodoarenes_from_Iodoarenes
http://orgsyn.org/demo.aspx?prep=v89p0210
http://orgsyn.org/demo.aspx?prep=v89p0210
https://www.researchgate.net/publication/300871118_Hofmann_Rearrangement_Under_Mildly_Acidic_Conditions_Using_II-BisTrifluoroacetoxyIodobenzene_Cyclobutylamine_Hydrochloride_from_Cyclobutanecarboxamide
https://orgsyn.org/demo.aspx?prep=CV8P0126
https://www.researchgate.net/publication/300871118_Hofmann_Rearrangement_Under_Mildly_Acidic_Conditions_Using_II-BisTrifluoroacetoxyIodobenzene_Cyclobutylamine_Hydrochloride_from_Cyclobutanecarboxamide
https://orgsyn.org/Content/pdfs/procedures/CV8P0119.pdf
https://www.researchgate.net/publication/300871118_Hofmann_Rearrangement_Under_Mildly_Acidic_Conditions_Using_II-BisTrifluoroacetoxyIodobenzene_Cyclobutylamine_Hydrochloride_from_Cyclobutanecarboxamide
https://orgsyn.org/demo.aspx?prep=CV8P0126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Spectrum Type Chemical Shift (8) / Signal Source(s)

8.22 (d, 2H, J=7.5 Hz), 7.75 (t,
1H NMR 1H, J=4.4 Hz), 7.62 (t, 2H, [9]
J=7.5 Hz)

162.0 (q, J=41.3 Hz), 136.0,

13C NMR 134.5,132.8,123.7, 113.7 (4,  [9]
J=286.6 Hz)
19F NMR -73.5 (s) [9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following
protocols are adapted from well-established methods, including those published in Organic
Syntheses.

Synthesis of [Bis(trifluoroacetoxy)iodo]lbenzene

One of the most common and reliable methods for preparing PIFA is the reaction of
(diacetoxyiodo)benzene with trifluoroacetic acid.

¢ Reaction Scheme:
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Caption: Synthesis of PIFA from (Diacetoxyiodo)benzene.
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o Experimental Procedure (adapted from Organic Syntheses, 1988, 66, 132):[2]

o In an Erlenmeyer flask, dissolve 40 g of (diacetoxyiodo)benzene in 80 mL of trifluoroacetic
acid.

o Allow the flask to stand in a dark place (e.g., a drawer) at room temperature.

o Crystallization of [Bis(trifluoroacetoxy)iodo]benzene should occur within 2 hours. If not,
induce crystallization by scratching the inside of the flask with a glass rod or by seeding
with a small crystal of the product.

o lIsolate the crystalline product by suction filtration.

o The resulting white to off-white solid is typically used without further purification. The yield
is generally between 53-70%.

Note: The supernatant should be only lightly colored. A dark-yellow supernatant often
indicates decomposition, and the resulting reagent may give poor yields in subsequent
reactions. The product should be stored in a dark bottle under an inert atmosphere (nitrogen
or argon).[2]

Application in Hofmann Rearrangement: Synthesis of
Cyclobutylamine Hydrochloride

PIFA is widely used to facilitate the Hofmann rearrangement of primary amides to their
corresponding amines under mildly acidic conditions.

¢ Reaction Workflow:

[Cyclobutanecarboxamide)

PIFAin
Acetonitrile/Water

St|r at RT Remove Acetonitrile Aqueous Workup ] ( ) ( Cyclobutylamine
(4 hours) (Rotary Evaporator) (Ether Extraction) Acidify with HC Hydrochloride
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Click to download full resolution via product page
Caption: Workflow for the PIFA-mediated Hofmann Rearrangement.
Experimental Procedure (adapted from Organic Syntheses, 1988, 66, 132):[2]

o Equip a 500-mL round-bottomed flask with a magnetic stirring bar and shield it from light
with aluminum foil.

o Add a solution of 16.13 g (37.5 mmol) of [Bis(trifluoroacetoxy)iodo]benzene in 37.5 mL
of acetonitrile to the flask.

o Dilute the solution with 37.5 mL of distilled, deionized water.

o Add 2.48 g (25 mmol) of cyclobutanecarboxamide to the stirring solution. The amide
should dissolve quickly.

o Continue stirring at room temperature for 4 hours. The reaction mixture should remain
clear and colorless.

o Remove the acetonitrile using a rotary evaporator.

o Extract the remaining aqueous solution with three 50-mL portions of diethyl ether to
remove iodobenzene and any unreacted starting material.

o Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of
50% aqueous sodium hydroxide.

o Extract the free amine into three 50-mL portions of diethyl ether.

o Dry the combined ether extracts over anhydrous potassium carbonate, filter, and cool in
an ice bath.

o Acidify the ethereal solution by bubbling anhydrous hydrogen chloride gas through it until
precipitation of the hydrochloride salt is complete.

o Collect the white solid by suction filtration, wash with cold diethyl ether, and dry under
vacuum to yield cyclobutylamine hydrochloride.
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Applications in Organic Synthesis

Due to its high reactivity and versatility, [Bis(trifluoroacetoxy)iodo]benzene is employed in a
vast array of organic transformations.[3][5] Its primary function is as a potent oxidant, often
under mild conditions.

Oxidative Rearrangements: As detailed above, PIFA is a key reagent for the Hofmann
rearrangement of amides to amines.[2][8][10] This method is advantageous as it proceeds
under mildly acidic conditions, avoiding the harsh basic conditions of the classical Hofmann
rearrangement.

Cyclization Reactions: PIFA is widely used to mediate intramolecular cyclization reactions,
providing access to a variety of nitrogen-containing heterocycles such as indoles and
oxazoles.[1][3] For instance, it can promote the cyclization of styryl amines to form N-alkyl or
N-aryl indoles.[8]

Formation of Carbon-Heteroatom Bonds: The reagent facilitates the formation of carbon-
heteroatom bonds, which is a fundamental process in the synthesis of complex organic
molecules and active pharmaceutical ingredients (APIs).[2]

Oxidative Deprotection: It can be used for the chemoselective deprotection of certain
protecting groups, such as dimethoxybenzyl ethers.[8]

a-Functionalization of Ketones: PIFA plays a crucial role in the direct a-hydroxylation of
ketones under acidic conditions.[8][10]

Other Oxidations: It is also used in the synthesis of 1,3,4-oxadiazoles via the oxidation of N-
acylhydrazones and in Pummerer-like reactions.[8]

The broad utility of [Bis(trifluoroacetoxy)iodo]benzene, combined with its relatively low
toxicity compared to heavy metal oxidants, solidifies its role as a valuable and sustainable
reagent in modern organic synthesis.[4] Its applications continue to expand, making it a vital
tool for researchers in both academic and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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